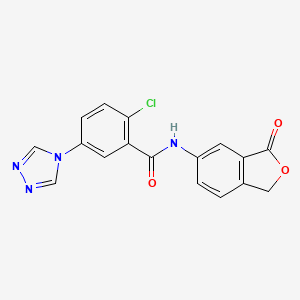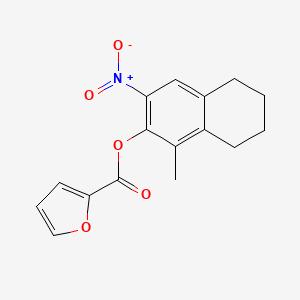
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
概要
説明
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is an organic compound that belongs to the class of furan carboxylates This compound is characterized by the presence of a furan ring attached to a carboxylate group, along with a substituted naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 1-methyl-5,6,7,8-tetrahydronaphthalene followed by esterification with furan-2-carboxylic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The esterification step involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: (1-Methyl-3-amino-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (1-Carboxy-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate.
科学的研究の応用
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carboxylate group may also contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate: Similar structure but with a benzoate group instead of a furan-2-carboxylate group.
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) acetate: Similar structure but with an acetate group instead of a furan-2-carboxylate group.
Uniqueness
(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is unique due to the presence of both a furan ring and a nitro-substituted naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
(1-methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-10-12-6-3-2-5-11(12)9-13(17(19)20)15(10)22-16(18)14-7-4-8-21-14/h4,7-9H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIOMQWNQRJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=CC(=C1OC(=O)C3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


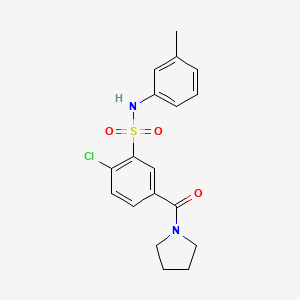
![1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B3507411.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B3507416.png)
![methyl 2-{[N-ethyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate](/img/structure/B3507417.png)
![2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3507429.png)
![methyl 2-{[N-(furan-2-ylcarbonyl)glycyl]amino}benzoate](/img/structure/B3507433.png)
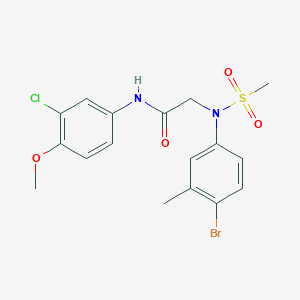
![[2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B3507458.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-chloro-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B3507462.png)
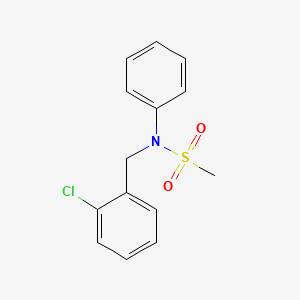
![1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea](/img/structure/B3507471.png)
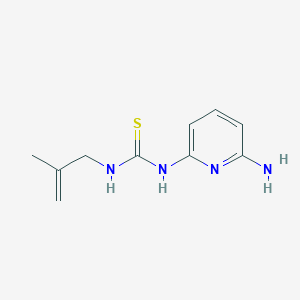
![N-(3-chloro-4-methoxyphenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3507489.png)
